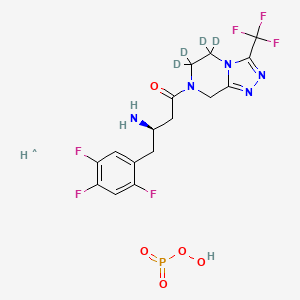

Sitagliptin-d4 Phosphate

説明

A trizolopyrazine dipeptidyl peptidase IV inhibitor. It has recently been approved for the therapy of type II diabetes.

作用機序

Sitagliptin-d4 Phosphate is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that is ubiquitously expressed in many cell types . It is used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .

Target of Action

The primary target of this compound is the DPP-4 enzyme . This enzyme is involved in the inactivation of incretin hormones, which are gut-derived peptides that are released into the circulation after ingestion of a meal .

Mode of Action

this compound interacts with DPP-4, inhibiting its activity . This inhibition leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . It has also been found to reduce TNFα or LPS-induced cellular reactive oxygen species (ROS) level, cell apoptosis, and protein expression in the NFκB signaling pathway in HepG2 cells or primary mouse hepatocytes .

Biochemical Pathways

this compound affects several biochemical pathways. It enhances the levels of active incretin hormones, leading to an increase in insulin secretion and a decrease in glucagon levels . It also activates the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .

Pharmacokinetics

this compound is orally administered and has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes, and 80% of the drug is excreted through the kidneys . The elimination half-life of this compound is between 8 to 14 hours .

Result of Action

The action of this compound results in molecular and cellular effects that improve glycemic control in patients with type 2 diabetes mellitus . It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce ROS production and activate autophagy, which can be further enhanced by Nrf2 knockdown . This compound can reduce these effects, suggesting that it may have therapeutic potential in various inflammatory conditions .

生化学分析

Biochemical Properties

Sitagliptin-d4 Phosphate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon levels in a glucose-dependent manner . The interaction between this compound and DPP-4 is characterized by a high binding affinity, leading to effective inhibition of the enzyme’s activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to glucose by preventing the degradation of GLP-1 and GIP . Additionally, this compound has been shown to exert anti-inflammatory effects on rat insulinoma cells by suppressing the activation of nuclear factor kappa B (NF-κB) and reducing the expression of inflammatory cytokines . This compound also influences cellular metabolism by improving insulin sensitivity and enhancing glucose uptake in peripheral tissues .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, which is responsible for the inactivation of incretin hormones. By binding to the active site of DPP-4, this compound prevents the cleavage of GLP-1 and GIP, thereby prolonging their activity . This leads to increased insulin secretion and decreased glucagon release, ultimately improving glycemic control . Additionally, this compound has been shown to modulate the NF-κB signaling pathway, reducing inflammation and apoptosis in various cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity against DPP-4 for extended periods . Long-term studies have shown that this compound continues to enhance insulin secretion and improve glycemic control in diabetic models over several months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity, leading to improved glycemic control without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DPP-4. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, which enhance insulin secretion and decrease glucagon release . This modulation of incretin hormones plays a critical role in glucose homeostasis and overall metabolic regulation . Additionally, this compound has been shown to influence lipid metabolism by improving lipid profiles in diabetic models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, including the pancreas, liver, and intestines . This compound is primarily excreted through the kidneys, with a significant portion of the compound being eliminated unchanged . The distribution of this compound is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. The compound’s activity is primarily associated with its interaction with DPP-4, which is expressed on the cell surface . Additionally, this compound may influence intracellular signaling pathways by modulating the activity of key enzymes and transcription factors . The subcellular localization of this compound is critical for its therapeutic effects and overall cellular function .

生物活性

Sitagliptin-d4 phosphate is a deuterated form of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, efficacy in clinical settings, and safety profile.

This compound functions by selectively inhibiting the DPP-4 enzyme. This inhibition leads to an increase in incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resultant effect is an enhancement of insulin secretion in response to meals and a reduction in glucagon secretion, ultimately leading to improved glycemic control. The potency of sitagliptin as a DPP-4 inhibitor is characterized by an IC50 value of approximately 18 nM, indicating strong selectivity over other proline-specific peptidases .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid; T_max: 1–4 hours |

| Half-life (T_1/2) | 8–14 hours |

| Bioavailability | ~87% |

| Metabolism | Primarily via CYP3A4 |

| Excretion | 87% unchanged in urine |

This compound exhibits a rapid absorption rate with a median time to reach maximum concentration (T_max) between 1 to 4 hours post-administration. The drug is predominantly excreted unchanged via renal pathways, highlighting the importance of renal function in its pharmacokinetics .

3. Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of this compound in managing glycemic levels in T2DM patients. For instance, a randomized controlled trial involving older adults showed significant reductions in fasting plasma glucose (FPG) and HbA1c levels after treatment with sitagliptin compared to control groups:

| Parameter | Sitagliptin Group | Control Group |

|---|---|---|

| FPG Reduction | -27.2 mg/dL | +0.5 mg/dL |

| HbA1c Reduction | -0.61% | -0.29% |

These results suggest that sitagliptin effectively improves glycemic control without serious adverse effects, making it a viable option for older T2DM patients .

4. Safety Profile

In terms of safety, this compound has been associated with mild adverse effects. A study reported no serious adverse events during clinical trials; however, some participants experienced mild elevations in liver enzymes and eosinophil counts. These effects were generally transient and resolved without intervention .

5. Comparative Studies

Comparative studies have assessed the bioequivalence of different formulations of sitagliptin, including this compound. These studies consistently show comparable pharmacokinetic parameters across various demographics, reinforcing the reliability of sitagliptin as a therapeutic agent for T2DM management .

6. Conclusion

This compound demonstrates significant biological activity as a DPP-4 inhibitor with robust pharmacokinetic properties and proven efficacy in clinical settings for managing type 2 diabetes mellitus. Its favorable safety profile further supports its use as a first-line treatment option for patients struggling with glycemic control.

科学的研究の応用

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how drugs behave in the body. Sitagliptin-d4 phosphate is utilized as an internal standard in these studies to ensure accurate quantification of sitagliptin levels in plasma and other biological fluids.

Case Study: In Vitro-In Vivo Correlation (IVIVC)

A study established an IVIVC for sitagliptin using this compound as a reference. The results indicated that the dissolution profiles of sitagliptin formulations showed good correlation with absorption profiles, with regression coefficients exceeding 0.900, confirming the reliability of the method for predicting bioavailability .

Analytical Method Development

This compound is crucial in the development of analytical methods for quantifying sitagliptin in various formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed.

Table 1: Summary of Analytical Techniques Using this compound

Clinical Research Applications

This compound has been employed in clinical trials to assess the efficacy and safety of sitagliptin as a monotherapy for type 2 diabetes management.

Case Study: Efficacy of Sitagliptin

In a randomized controlled trial involving 741 patients, sitagliptin significantly improved glycemic control compared to placebo. The study demonstrated that sitagliptin was well tolerated and effectively enhanced beta-cell function . this compound was used to accurately measure drug levels during the trial, ensuring reliable data on pharmacodynamics.

Drug Formulation Development

The stability and solubility of this compound make it valuable in developing new formulations that enhance drug delivery systems.

Table 2: Formulation Characteristics

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Sitagliptin-d4 Phosphate in preclinical studies?

- Methodological Answer : Synthesis of this compound requires precise deuteration at four positions to ensure isotopic purity. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (>98%). Researchers must also validate the absence of non-deuterated impurities, as these can skew pharmacokinetic or metabolic studies. For example, stock solution preparation should account for molecular weight (562.36 g/mol) to ensure accurate molarity in assays .

Q. How does the deuterated form of this compound influence its stability compared to the non-deuterated parent compound?

- Methodological Answer : Deuterium substitution reduces metabolic degradation via the kinetic isotope effect, extending the compound’s half-life in vivo. Stability studies should compare degradation rates under controlled conditions (e.g., pH, temperature) using high-performance liquid chromatography (HPLC). Storage at -20°C in anhydrous, light-protected vials is recommended to maintain integrity over long-term studies .

Q. What experimental protocols are recommended for assessing DPP-4 inhibition efficacy of this compound in vitro?

- Methodological Answer : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme inhibition assays. Prepare serial dilutions of this compound (1 nM–10 µM range) and measure fluorescence intensity over time. Include non-deuterated Sitagliptin as a control to quantify isotopic effects on IC₅₀ values. Data should be normalized to vehicle-treated samples and analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated Sitagliptin formulations?

- Methodological Answer : Discrepancies often arise from isotopic interference in analytical methods. Employ LC-MS/MS with deuterium-specific transitions to distinguish between isotopologues. For example, monitor m/z 567.2 → 243.1 for Sitagliptin-d4 and m/z 563.2 → 243.1 for non-deuterated Sitagliptin. Validate assays using spiked plasma samples to ensure no cross-reactivity .

Q. What strategies mitigate isotopic dilution effects in metabolic tracing studies using this compound?

- Methodological Answer : Isotopic dilution can occur due to endogenous phosphate exchange. Pre-treat samples with phosphatase inhibitors to stabilize the phosphate group. Use isotope dilution mass spectrometry (ID-MS) with a ¹³C-labeled internal standard to correct for matrix effects. Additionally, limit study durations to minimize metabolic equilibration of deuterium labels .

Q. How should researchers design in vivo studies to evaluate tissue-specific distribution of this compound?

- Methodological Answer : Administer the compound via oral gavage or intravenous injection in rodent models. Sacrifice animals at multiple timepoints (e.g., 0.5, 2, 6, 24 hours) and quantify drug levels in target tissues (e.g., liver, kidney, pancreas) using LC-MS/MS. Normalize data to tissue weight and plasma concentrations. Include a non-deuterated control group to assess deuterium-related distribution differences .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For nonlinear pharmacokinetic data, use non-compartmental analysis (NCA) or physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers address batch-to-batch variability in deuterated compound purity?

- Methodological Answer : Implement quality control (QC) protocols for each synthesis batch, including NMR, MS, and HPLC purity checks (>98%). Use orthogonal methods like Karl Fischer titration to confirm anhydrous conditions. Document batch-specific data in supplementary materials to enable meta-analyses across studies .

Q. Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in studies involving deuterated compounds like this compound?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for animal studies, reporting detailed synthesis protocols, storage conditions, and analytical validation steps. Publish raw datasets and QC results in open-access repositories. Cross-validate findings with independent laboratories using identical batches .

特性

InChI |

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFRPSLDGPIQBE-JBNLRCFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。